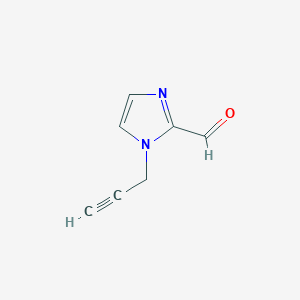![molecular formula C14H19IN6O2 B1443548 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1422827-96-0](/img/structure/B1443548.png)
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its molecular formula C14H19IN6O2 and molecular weight of 430.24 g/mol. It is known for its high purity, typically around 95%.
Mecanismo De Acción
Target of Action
The primary targets of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate are protein kinases . Protein kinases are enzymes that catalyze the phosphorylation processes in cells, playing active roles in signal transduction pathways . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate interacts with its protein kinase targets by inhibiting their activity . This inhibition is achieved through non-equilibrium binding kinetics, which often results in improved biochemical efficacy .
Biochemical Pathways
The compound affects the phosphorylation processes in cells, which are regular processes in cellular signal transduction . These processes regulate many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate disrupts these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
It is noted that irreversible kinase inhibitors, which this compound is a part of, often show good pharmacokinetic or pharmacodynamic profiles compared to reversible inhibitors .
Result of Action
The molecular and cellular effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate’s action include the inhibition of cell division, survival, and apoptosis in cancer cells . This leads to anti-proliferative activities, making the compound a potential therapeutic option for cancer treatment .
Análisis Bioquímico
Biochemical Properties
®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with protein kinases, which are crucial in regulating various cellular processes such as cell division, survival, and apoptosis . The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This interaction is essential for its potential use in cancer therapy, where kinase inhibitors are employed to halt the proliferation of cancer cells .
Cellular Effects
The effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate on cells are profound. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis . The compound affects cell signaling pathways, particularly those mediated by kinases, leading to alterations in gene expression and cellular metabolism. For instance, it can disrupt the FLT3-ITD signaling pathway, which is often implicated in leukemia .
Molecular Mechanism
At the molecular level, ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate exerts its effects by binding to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, which is a critical step in many signaling pathways. The compound’s ability to induce apoptosis is linked to its interference with cell cycle regulators and pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. Understanding these metabolic pathways is crucial for predicting drug interactions and potential side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-1-yl core. This core is then reacted with (R)-tert-butyl pyrrolidine-1-carboxylate under specific conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the iodine atom to a higher oxidation state.
Reduction: : Reducing the iodine atom to a lower oxidation state.
Substitution: : Replacing the iodine atom with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of iodine-containing derivatives.
Reduction: : Production of iodine-free analogs.
Substitution: : Generation of compounds with different functional groups replacing iodine.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of biological systems and pathways.
Medicine: : Potential use in the development of pharmaceuticals.
Industry: : Utilized in the production of advanced materials and chemicals.
Comparación Con Compuestos Similares
Similar Compounds
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azepane-1-carboxylate
Uniqueness
The uniqueness of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of the pyrrolidine ring, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYWVBZUOVEAW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)


![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)






![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)



